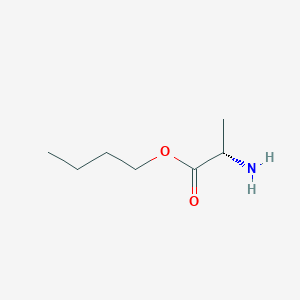

(S)-Butyl 2-aminopropanoate

Descripción general

Descripción

(S)-Butyl 2-aminopropanoate is an organic compound that belongs to the class of amino acid esters It is derived from the amino acid alanine, where the carboxyl group is esterified with butanol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid (L-alanine) with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

(S)-2-aminopropanoic acid+butanolacid catalyst(S)-Butyl 2-aminopropanoate+water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Butyl 2-aminopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to (S)-2-aminopropanoic acid and butanol in the presence of water and an acid or base catalyst.

Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.

Acylation: The amino group can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Hydrolysis: (S)-2-aminopropanoic acid and butanol.

Transesterification: New ester compounds depending on the alcohol used.

Acylation: Amides derived from the reaction with acyl chlorides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development :

- (S)-Butyl 2-aminopropanoate is employed as a chiral building block in the synthesis of biologically active compounds. For example, it has been utilized in the asymmetric synthesis of β-hydroxy amino acids, which are crucial for peptide synthesis and pharmaceutical formulations.

- Studies have shown its potential role in developing drugs targeting various diseases, including antiviral agents against hepatitis C virus .

-

Cosmetic Formulations :

- The compound's structural similarity to natural amino acids allows it to be integrated into cosmetic products. Its safety and efficacy must be evaluated according to regulatory standards before market introduction .

- Recent advancements have explored its use in formulations aimed at enhancing skin hydration and stability, leveraging its properties as a moisturizer and stabilizer in cosmetic products .

-

Biochemical Research :

- This compound has been investigated for its interactions with biological receptors and enzymes due to its chiral nature. This makes it a candidate for further pharmacological studies aimed at understanding drug-receptor interactions.

- Research indicates that it can serve as a substrate for specific enzymes, influencing the development of enzyme inhibitors or activators based on its structural characteristics .

Case Study 1: Antitumor Activity

A study highlighted the coupling of this compound with other compounds to create dipeptides that exhibited significant antitumor activity. The results demonstrated that variations in linker stereochemistry affected the biological activity of the resulting compounds, showcasing the importance of chirality in drug design .

Case Study 2: Cosmetic Efficacy

In a recent formulation study, this compound was incorporated into various topical products. The formulations were evaluated for their moisturizing properties using response surface methodology. The findings indicated that formulations containing this compound significantly improved skin hydration metrics compared to controls .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Chiral building block for drug synthesis | Important for β-hydroxy amino acids synthesis |

| Antiviral drug development | Potential role against hepatitis C virus | |

| Cosmetic | Moisturizers and stabilizers | Enhanced skin hydration and product stability |

| Biochemical Research | Substrate for enzyme interactions | Influences drug-receptor interactions |

Mecanismo De Acción

The mechanism of action of (S)-Butyl 2-aminopropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, where the ester bond is hydrolyzed to release (S)-2-aminopropanoic acid. The amino group can participate in various biochemical pathways, interacting with enzymes and receptors.

Comparación Con Compuestos Similares

(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl ester group instead of butyl.

(S)-Methyl 2-aminopropanoate: Contains a methyl ester group.

(S)-Isopropyl 2-aminopropanoate: Features an isopropyl ester group.

Uniqueness: (S)-Butyl 2-aminopropanoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its ethyl, methyl, and isopropyl counterparts. This uniqueness can be leveraged in specific applications where the butyl group provides advantageous properties.

Actividad Biológica

(S)-Butyl 2-aminopropanoate, also known as butyl L-alaninate, is an ester derived from L-alanine and butanol. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzymatic interactions and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO2 and a molecular weight of approximately 145.20 g/mol. The structure consists of a butyl group attached to the amino acid derivative 2-aminopropanoic acid (L-alanine), which enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways:

- Enzymatic Substrate : It acts as a substrate for specific enzymes that hydrolyze the ester bond, releasing (S)-2-aminopropanoic acid. This process is crucial for understanding enzyme specificity and activity in biochemical studies.

- Neurotransmitter Activity : As a derivative of alanine, it may influence neurotransmitter synthesis and function, potentially impacting neurological pathways.

- Metabolic Pathways : The compound can participate in various metabolic processes, interacting with enzymes involved in amino acid metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzymatic Activity | Serves as a substrate for enzymes, influencing their activity and specificity. |

| Neurotransmitter Synthesis | May affect the synthesis and function of neurotransmitters due to its alanine structure. |

| Metabolic Interactions | Involved in metabolic pathways related to amino acids, potentially impacting overall metabolism. |

Research Applications

This compound has several applications across different fields:

- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry : Investigated for its potential role in drug development, particularly in synthesizing peptide-based drugs .

- Biochemical Studies : Employed as a substrate in enzymatic assays to elucidate enzyme mechanisms and interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-Ethyl 2-aminopropanoate | Ethyl ester | Similar enzymatic interactions but lower lipophilicity. |

| (S)-Methyl 2-aminopropanoate | Methyl ester | Less effective in certain biochemical assays due to smaller size. |

| (S)-Isopropyl 2-aminopropanoate | Isopropyl ester | Enhanced steric hindrance may alter enzymatic interactions. |

Case Studies and Experimental Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Inhibition Studies : In a study examining various α-amino acid derivatives, this compound was found to inhibit specific enzymes involved in proteolytic pathways. The compound demonstrated dose-dependent inhibition, suggesting its utility as a lead compound for developing enzyme inhibitors .

- Neuroprotective Effects : Research indicated that derivatives of alanine could protect neuronal cells under stress conditions, potentially positioning this compound as a candidate for further neuroprotective studies .

Propiedades

IUPAC Name |

butyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549380 | |

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2885-02-1 | |

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.